molecular formula C7H7NO2S B6155855 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid CAS No. 1542332-02-4

1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6155855
CAS No.: 1542332-02-4
M. Wt: 169.2
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Description

1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by a thiazole ring fused to a cyclopropane ring, which is further substituted with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 1,3-thiazole and cyclopropane derivatives.

  • Reaction Conditions: The reaction conditions often involve the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the cyclization of a thiazole derivative with a cyclopropane precursor under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure high yield and purity. The choice of catalysts and solvents is optimized to enhance the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the thiazole ring to produce various reduced derivatives.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.

  • Substitution Reagents: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acid derivatives.

  • Reduction Products: Reduced thiazole derivatives.

  • Substitution Products: Thiazole derivatives with various functional groups.

Scientific Research Applications

  • Medicinal Chemistry: This compound has shown potential as a building block for the synthesis of pharmaceuticals, particularly in the development of antifungal and antibacterial agents.

  • Material Science: Its unique structure makes it a candidate for use in advanced materials, such as polymers and coatings.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, aiding in the development of new chemical reactions and methodologies.

Comparison with Similar Compounds

  • Thiazole Derivatives: Similar compounds include other thiazole derivatives, which are known for their diverse biological activities.

  • Cyclopropane Derivatives: Compounds with cyclopropane rings, such as cyclopropane carboxylic acids, share structural similarities but differ in their functional groups and reactivity.

  • Carboxylic Acid Derivatives: Other carboxylic acids with different substituents can exhibit varying chemical properties and biological activities.

Properties

CAS No.

1542332-02-4

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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